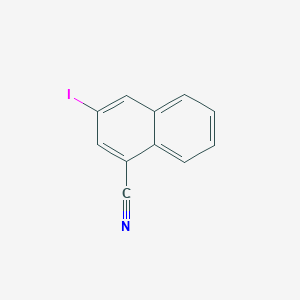
4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the acetyl and ethoxyethoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and the use of green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized chromenone derivatives.
Applications De Recherche Scientifique
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ethoxyethoxy groups may facilitate binding to enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetyl-5-dodecylfuran: Another compound with an acetyl group, but with a different core structure and substituents.
Naphthoquinone derivatives: These compounds share some structural similarities and exhibit various biological activities.
Uniqueness
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core
Propriétés
Numéro CAS |
61110-74-5 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
2-acetyl-5-(2-ethoxyethoxy)chromen-4-one |
InChI |
InChI=1S/C15H16O5/c1-3-18-7-8-19-12-5-4-6-13-15(12)11(17)9-14(20-13)10(2)16/h4-6,9H,3,7-8H2,1-2H3 |
Clé InChI |
JIIUSVDIBOARRT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)





![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)


![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)


